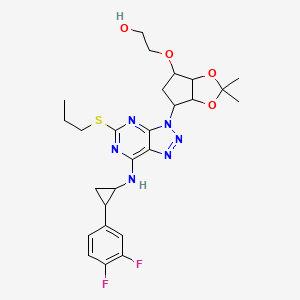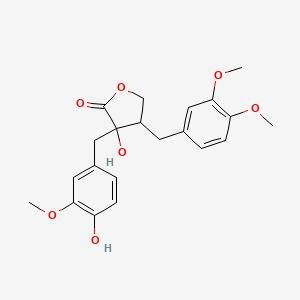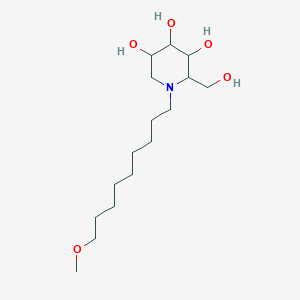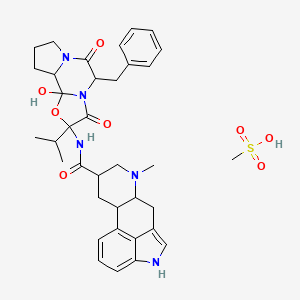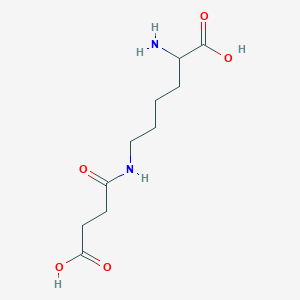
epsilon-Succinyllysine;epsilon-Succinyllysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon-Succinyllysine is a post-translational modification of lysine, characterized by the addition of a succinyl group to the epsilon-amino group of lysine residues in proteins. This modification plays a crucial role in regulating protein function and cellular processes, including metabolism, gene expression, and signal transduction .
準備方法
Synthetic Routes and Reaction Conditions
Epsilon-Succinyllysine can be synthesized through chemical and enzymatic methods. The chemical synthesis involves the reaction of lysine with succinic anhydride under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the succinylated product .
Industrial Production Methods
Industrial production of epsilon-Succinyllysine often relies on microbial fermentation. Specific strains of bacteria, such as Streptomyces species, are engineered to overproduce the succinylated lysine. The fermentation process is optimized for factors like nutrient supply, pH control, and oxygen levels to maximize yield .
化学反応の分析
Types of Reactions
Epsilon-Succinyllysine undergoes various chemical reactions, including:
Oxidation: The succinyl group can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: Reduction reactions can convert the succinyl group back to its original form or to other reduced derivatives.
Substitution: The succinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epsilon-Succinyllysine can produce various oxidized derivatives, while substitution reactions can yield a wide range of modified lysine residues .
科学的研究の応用
Epsilon-Succinyllysine has numerous applications in scientific research:
作用機序
The mechanism by which epsilon-Succinyllysine exerts its effects involves the transfer of a succinyl group from succinyl-CoA to the lysine residue of a protein. This modification alters the charge and structure of the protein, affecting its function and interactions with other molecules. The succinylation process is regulated by enzymes such as succinyltransferases and de-succinylases, which add and remove the succinyl group, respectively .
類似化合物との比較
Epsilon-Succinyllysine is similar to other post-translational modifications like acetylation, methylation, and phosphorylation. it is unique in its ability to introduce a large negative charge and significant mass shift to the protein, leading to distinct functional consequences .
Similar Compounds
Acetyllysine: Involves the addition of an acetyl group to lysine residues.
Methyllysine: Involves the addition of one or more methyl groups to lysine residues.
Phosphorylated Lysine: Involves the addition of a phosphate group to lysine residues.
Epsilon-Succinyllysine stands out due to its unique chemical properties and significant impact on protein function and cellular processes.
特性
分子式 |
C10H18N2O5 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
2-amino-6-(3-carboxypropanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
ZAFOVBXOMIXMTH-UHFFFAOYSA-N |
正規SMILES |
C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
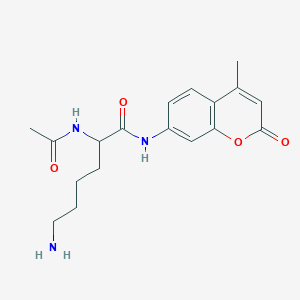
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)

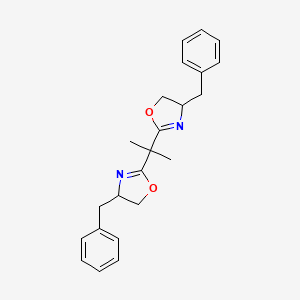


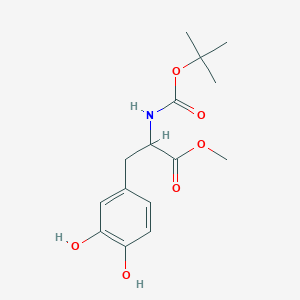
![Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate](/img/structure/B13386904.png)
